Chromozym Try
Description
Chromozym Try (Carbobenzoxy-L-valyl-L-glycyl-L-arginine-4-nitranilide acetate) is a synthetic peptide substrate widely used to measure the activity of trypsin and trypsin-like proteases. Its structure includes a chromogenic 4-nitroaniline (pNA) group, which is released upon enzymatic cleavage, producing a detectable absorbance at 405 nm . This substrate is critical in biochemical assays for its specificity toward proteases that cleave at the carboxyl side of arginine residues, such as trypsin, endoproteinase Arg-C, and certain serine proteases . This compound exhibits low variability in activity measurements, making it a reliable tool for research and diagnostic applications .
Properties
IUPAC Name |
acetic acid;benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N8O7.C2H4O2/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41;1-2(3)4/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30);1H3,(H,3,4)/t21-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVPFYDKQBSPHP-IUQUCOCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86170-43-6 | |
| Record name | L-Argininamide, N-[(phenylmethoxy)carbonyl]-L-valylglycyl-N-(4-nitrophenyl)-, monoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86170-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(benzyloxy)carbonyl]-L-valylglycyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromozym Try is synthesized through a series of chemical reactions that involve the incorporation of specific functional groups to create a substrate that can be cleaved by trypsin-like proteases. The synthetic route typically involves the use of protected amino acids and peptide coupling reagents to form the desired peptide sequence . The final product is purified to ensure high purity and low levels of contaminants .
Industrial Production Methods
In industrial settings, this compound is produced using recombinant DNA technology. The gene encoding for the desired peptide sequence is inserted into an expression host, such as Escherichia coli or Pichia pastoris, which then produces the peptide in large quantities . The peptide is subsequently purified using chromatographic techniques to achieve the required purity and quality standards .
Chemical Reactions Analysis
Types of Reactions
Chromozym Try undergoes hydrolysis reactions catalyzed by trypsin-like proteases. The hydrolysis occurs at the carboxylic side of arginine residues, resulting in the cleavage of the peptide bond and the release of a chromogenic product .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of trypsin or other serine proteases, along with appropriate buffer conditions to maintain the enzyme’s activity . Common reagents include phosphate-buffered saline (PBS) and other physiological buffers .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-nitroaniline, which can be detected spectrophotometrically at 405 nm . This allows for the quantification of protease activity based on the increase in absorbance at this wavelength .
Scientific Research Applications
Chromozym Try is extensively used in various scientific research applications, including:
Biochemistry: It is used to study the activity of trypsin-like proteases and other serine proteases.
Medicine: This compound is employed in diagnostic assays to measure protease activity in biological samples.
Pharmaceutical Industry: It is used in the development and quality control of protease inhibitors and other therapeutic agents.
Cell Biology: This compound is used to monitor protease activity in cell culture systems and to study the role of proteases in cellular processes.
Mechanism of Action
Chromozym Try functions as a substrate for trypsin-like proteases. The enzyme cleaves the peptide bond at the carboxylic side of arginine residues, resulting in the release of 4-nitroaniline . This cleavage event can be monitored spectrophotometrically, allowing for the quantification of protease activity . The molecular target of this compound is the active site of trypsin-like proteases, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key differences between Chromozym Try and structurally/functionally related substrates:
Key Research Findings
Specificity in Protease Assays :
- This compound demonstrated high specificity for trypsin-like proteases in earthworm (Eisenia fetida) studies. EfP-III-1, a serine protease, exhibited 176 units of activity with this compound, distinguishing it from EfP-II, which preferred Chromozym TH (thrombin-like) and ELA (elastase-like) substrates .
- In contrast, Chromozym PL showed higher sensitivity in α-antitrypsin assays, requiring less serum dilution than this compound or TH .
Assay Performance: this compound’s cleavage by trypsin produced an absorbance of 0.602 ± 0.036 at 405 nm with 100 µg/ml trypsin, demonstrating its utility in low-concentration detection (ng/ml levels) . Chromozym PL’s activity was amplified by calcium ionophores (e.g., ionomycin) and PKC activators (e.g., PMA), highlighting its use in signal transduction studies .
Inhibition Studies :
- This compound was pivotal in Alzheimer’s disease research, where purified amyloid precursor protein (APP) inhibited trypsin activity by 40–60% in brain samples, measured via this compound cleavage .
Advantages and Limitations
This compound :
- Chromozym TH/PL: Advantages: Broad applicability in coagulation and fibrinolysis studies . Limitations: Structural similarity may cause cross-reactivity in complex biological samples .
Biological Activity
Chromozym Try is a synthetic chromogenic substrate primarily utilized for the measurement of trypsin-like protease activity in various biological contexts. Its unique properties and mechanisms of action make it an essential tool in biochemistry, clinical diagnostics, and pharmaceutical research.
Overview of this compound
This compound (Carbobenzoxy-L-valyl-glycyl-L-arginine p-nitroanilide acetate) is designed to release p-nitroaniline (pNA) upon hydrolysis by trypsin and other serine proteases. The hydrolysis occurs at the carboxylic side of arginine residues, allowing for sensitive and quantitative measurement of protease activity through spectrophotometric analysis at 405 nm.
The mechanism by which this compound functions involves its interaction with trypsin-like proteases. When these enzymes cleave the peptide bond adjacent to the arginine residue in this compound, they release p-nitroaniline, resulting in a measurable color change. This process can be summarized as follows:
- Binding : this compound binds to the active site of trypsin.
- Cleavage : The enzyme cleaves the peptide bond.
- Release : p-nitroaniline is released, which can be quantified spectrophotometrically.
Applications in Research and Clinical Diagnostics
This compound is extensively used in various fields:
- Biochemistry : To study the activity of trypsin-like proteases and other serine proteases.
- Clinical Diagnostics : In assays to measure protease activity in biological samples, aiding in disease diagnosis.
- Pharmaceutical Industry : For developing and quality controlling protease inhibitors and therapeutic agents.
- Cell Biology : To monitor protease activity in cell culture systems and investigate their roles in cellular processes.
Comparative Analysis with Similar Compounds
This compound is often compared with other chromogenic substrates used for protease assays. Below is a comparison table highlighting key features:
| Compound Name | Description | Unique Features |
|---|---|---|
| Chromozym T | Substrate for measuring thrombin activity | Specificity for thrombin |
| Boc-Lys(p-NO2)-OH | Synthetic substrate for lysine-specific proteases | Contains a lysine residue; used in specific assays |
| SensoLyte 520 | Fluorogenic substrate for various serine proteases | Fluorescent signal provides higher sensitivity |
This compound is distinguished by its specificity for trypsin, making it a preferred choice among researchers studying this enzyme.
Case Studies and Research Findings
Numerous studies have utilized this compound to investigate various biological processes:
- Protease Activity Monitoring : A study demonstrated that this compound effectively monitored trypsin activity in midgut extracts from insects, providing insights into enzymatic roles during differentiation processes .
- Clinical Relevance : Research involving normal human epidermal keratinocytes showed that this compound could determine optimal conditions for protease stimulation, indicating its potential use in skin-related studies .
- Comparative Enzyme Kinetics : Studies have shown that this compound can interact with multiple serine proteases, allowing researchers to explore enzyme specificity and kinetics comprehensively.
Q & A
Q. How is Chromozym Try utilized in enzymatic assays to measure protease activity?
this compound is a synthetic substrate designed to quantify trypsin-like protease activity. In experimental setups, it undergoes hydrolysis by proteases, releasing a chromogenic product measurable spectrophotometrically. For example, in α-antitrypsin studies, this compound is used at dilutions ≥1:600 in serum to avoid interference from endogenous inhibitors. The reaction kinetics (ΔA/min) are monitored at 405 nm, with 1 unit defined as the hydrolysis of 8 µmol this compound per minute at 25°C .
Q. What are the critical parameters for preparing this compound in kinetic assays?
Key parameters include:
- Substrate concentration : Optimize to ensure linearity within the Michaelis-Menten range (e.g., Km ≈ 2 × 10⁻⁵ mol/L for α-antitrypsin inhibition studies).
- Temperature control : Activity assays at 25°C vs. 37°C show significant differences in inhibition half-lives (142 vs. 59 seconds, respectively).
- Dilution factors : Serum samples require ≥600-fold dilution to minimize matrix effects, while CSF samples may need adjustments based on protein content .
Q. How are units of this compound activity standardized across laboratories?
Units are defined by cleavage rates under controlled conditions: 1 unit = hydrolysis of 8 µmol this compound/min at 25°C. Calibration against reference enzymes (e.g., purified trypsin) and validation via inter-laboratory comparisons are recommended to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound activity data caused by matrix interference?
Discrepancies often arise from endogenous inhibitors (e.g., α₂-macroglobulin) in biological samples. Mitigation strategies include:
Q. What methodologies enable the comparison of this compound with other chromogenic substrates (e.g., Chromozym TH or PL) in complex biological systems?
Comparative studies should:
- Assay sensitivity : Chromozym PL requires lower serum dilution (1:100) but has reduced sensitivity to trypsin.
- Kinetic parameters : Calculate Km and Vmax under identical conditions. For example, this compound’s Km of 2 × 10⁻⁵ mol/L indicates higher affinity than Chromozym TH.
- Inhibition profiles : Test with class-specific inhibitors (e.g., Pefabloc® SC for serine proteases) to validate substrate specificity .
Q. How can researchers optimize this compound-based assays for novel protease targets?
Optimization involves:
Q. What statistical approaches are recommended for analyzing conflicting this compound activity data in multi-center studies?
Use multivariate regression to account for variables like:
- Inter-laboratory protocols : Standardize equipment (e.g., spectrophotometer calibration).
- Sample handling : Control freeze-thaw cycles (samples stable at −20°C for ≤4 weeks).
- Data normalization : Express activity as % of reference controls to reduce batch effects .
Methodological Design & Validation
Q. How should researchers design experiments to investigate non-competitive inhibition of trypsin using this compound?
- Inhibitor titration : Pre-incubate trypsin with inhibitors (e.g., α-antitrypsin) for 5–10 minutes before adding this compound.
- Data analysis : Plot Lineweaver-Burk or Eadie-Hofstee graphs. Non-competitive inhibition shows parallel lines in Lineweaver-Burk plots.
- Validation : Confirm with fluorescence-based substrates (e.g., Z-Gly-Pro-Arg-AMC) to rule out substrate-specific artifacts .
Q. What steps ensure reproducibility of this compound assays in longitudinal studies?
- Batch testing : Use a single substrate lot to minimize variability.
- Quality controls : Include positive (purified trypsin) and negative (heat-inactivated enzyme) controls in each run.
- Documentation : Adhere to FAIR data principles—archive raw absorbance data with metadata (e.g., instrument settings, technician ID) .
Ethical & Reporting Standards
Q. How should researchers address ethical considerations when using human-derived samples in this compound assays?
Q. What are the best practices for reporting this compound data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
